Tapi-1

Overview

Description

TAPI-1, also known as TNF-alpha protease inhibitor I, is a compound that inhibits the activity of matrix metalloproteinases and TNF-alpha converting enzyme. It is a structural analog of TAPI-0 but is more stable in vitro. This compound blocks the shedding of several cell surface proteins, including interleukin-6 receptor and p60 TNF receptor .

Mechanism of Action

Target of Action

TAPI-1, also known as UVK3UP3V6Z, primarily targets TNF-α converting enzyme (TACE) , also known as ADAM17 , and other metalloproteinases (MMPs) . These enzymes play crucial roles in the shedding of cell surface proteins, including TNF-α, IL-6 receptor, and TNF receptors .

Mode of Action

This compound inhibits the activity of TACE/ADAM17 and MMPs, preventing the cleavage and release of their substrates from the cell surface . This inhibition results in reduced levels of soluble TNF-α and other cytokines, which are critical mediators of inflammation and immune responses .

Biochemical Pathways

By inhibiting TACE/ADAM17, this compound affects the NF-κB signaling pathway . This pathway is pivotal in regulating immune responses, cell proliferation, and survival. The suppression of NF-κB signaling leads to decreased transcription of pro-inflammatory genes and reduced inflammation .

Pharmacokinetics

The pharmacokinetics of this compound, including its absorption, distribution, metabolism, and excretion (ADME) , are essential for understanding its bioavailability and therapeutic potential. This compound is known to be effective at micromolar concentrations, indicating good bioavailability at therapeutic doses . .

Result of Action

The inhibition of TACE/ADAM17 by this compound results in reduced cell viability, migration, and invasion in certain cancer cells, such as esophageal squamous cell carcinoma (ESCC) cells . Additionally, this compound enhances the sensitivity of these cells to chemotherapeutic agents like cisplatin, promoting apoptosis and reducing tumor progression .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors, including pH, temperature, and the presence of other biomolecules . For instance, the compound’s stability might be compromised in highly acidic or basic environments, potentially affecting its inhibitory activity. Moreover, the presence of other proteins or inhibitors in the cellular environment could modulate its effectiveness .

Biochemical Analysis

Biochemical Properties

TAPI-1 plays a significant role in biochemical reactions. It interacts with matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme, inhibiting their activity . These interactions are crucial in regulating the shedding of cell surface proteins .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by suppressing the activation of the NF-κB signaling pathway . This suppression affects gene expression and cellular metabolism, leading to changes in cell viability, migration, and invasion .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, specifically matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme . Its inhibition of these enzymes leads to changes in gene expression and cellular metabolism .

Metabolic Pathways

This compound is involved in metabolic pathways related to the regulation of matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme . It interacts with these enzymes, potentially affecting metabolic flux or metabolite levels .

Transport and Distribution

Given its role in inhibiting matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme, it may interact with transporters or binding proteins .

Subcellular Localization

Given its role in inhibiting matrix metalloproteinases (MMPs) and TNF-alpha converting enzyme, it may be directed to specific compartments or organelles .

Preparation Methods

The synthesis of TAPI-1 involves multiple steps, including the formation of peptide bonds and the incorporation of hydroxamic acid groups. The synthetic route typically starts with the preparation of the amino acid derivatives, followed by coupling reactions to form the peptide backbone.

Chemical Reactions Analysis

TAPI-1 undergoes various chemical reactions, including:

Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are not commonly employed in its applications.

Substitution Reactions: this compound can participate in substitution reactions, particularly involving its hydroxamic acid group.

Hydrolysis: The compound can undergo hydrolysis, leading to the breakdown of its peptide bonds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and acids or bases for hydrolysis. The major products formed depend on the specific reaction conditions but generally involve modifications to the peptide backbone or the hydroxamic acid group .

Scientific Research Applications

TAPI-1 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool to study the inhibition of metalloproteinases and other enzymes.

Biology: this compound is employed in cell biology to investigate the shedding of cell surface proteins and the regulation of cytokine activity.

Medicine: The compound has potential therapeutic applications in treating inflammatory diseases and cancer.

Industry: This compound is used in the development of enzyme inhibitors and as a reference compound in biochemical assays

Comparison with Similar Compounds

TAPI-1 is similar to other metalloproteinase inhibitors, such as TAPI-0 and TAPI-2. this compound is more stable in serum compared to TAPI-0, making it more effective in certain in vitro applications. TAPI-2, on the other hand, has a slightly different structure and may exhibit different inhibitory profiles .

Similar compounds include:

TAPI-0: A structural analog with similar inhibitory properties but less stability.

TAPI-2: Another analog with variations in its inhibitory activity.

GM 6001: A broad-spectrum metalloproteinase inhibitor with different structural features.

This compound’s unique stability and inhibitory profile make it a valuable tool in research and potential therapeutic applications.

Biological Activity

TAPI-1 (TNF-alpha protease inhibitor I) is a synthetic compound that acts primarily as an inhibitor of the TNF-alpha converting enzyme (TACE) and matrix metalloproteinases (MMPs). Its biological activity has garnered significant attention in the fields of oncology and inflammation due to its ability to modulate various signaling pathways and cellular processes.

This compound functions by inhibiting the cleavage of membrane-bound precursors, which prevents the release of pro-inflammatory cytokines such as TNF-α and IL-6. This inhibition is crucial in conditions where excessive inflammation is detrimental, such as in cancer progression and chronic inflammatory diseases. The compound has been shown to exhibit a range of biological activities:

- Inhibition of Cytokine Release : this compound effectively inhibits the release of TNF-α, IL-6 receptor (IL6R), and other related proteins with varying IC50 values. For example, the IC50 for TNF-α release is noted to be between 50-100 μM, while for IL6R it is between 5-10 μM .

- Anti-tumor Effects : Recent studies indicate that this compound can impair cell viability, migration, and invasion in esophageal squamous cell carcinoma (ESCC) by suppressing the NF-κB signaling pathway. In vitro studies demonstrated that higher concentrations (10-20 μM) significantly reduced cell viability, while lower doses (5 μM) enhanced chemosensitivity to cisplatin .

Case Study: Anti-cancer Efficacy

A study conducted on TE-1 and Eca109 ESCC cell lines highlighted the following key findings:

| Parameter | Effect of this compound |

|---|---|

| Cell Viability | Inhibited at 10-20 μM |

| Migration | Reduced at 5 μM |

| Invasion | Impaired at 5 μM |

| Chemosensitivity | Enhanced with cisplatin treatment |

| NF-κB Signaling | Suppressed |

The study utilized various methodologies including cell counting kit assays for viability, Transwell assays for migration and invasion, and Western blot analysis to assess NF-κB pathway activation .

Inhibition of MMPs

This compound also exhibits inhibitory effects on multiple MMPs, which are implicated in tumor metastasis and tissue remodeling. The compound's structural analog, TAPI-0, has been studied for similar properties but this compound shows more stability in vitro, making it a preferable candidate for therapeutic applications .

Clinical Implications

The potential applications of this compound extend beyond cancer therapy. Its ability to modulate inflammatory responses suggests that it could be beneficial in treating autoimmune diseases and conditions characterized by chronic inflammation. The inhibition of TNF-alpha processing could provide a dual benefit by reducing inflammation while simultaneously limiting tumor progression.

Properties

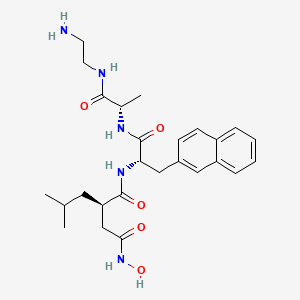

IUPAC Name |

(2R)-N-[(2S)-1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3-naphthalen-2-yl-1-oxopropan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H37N5O5/c1-16(2)12-21(15-23(32)31-36)25(34)30-22(26(35)29-17(3)24(33)28-11-10-27)14-18-8-9-19-6-4-5-7-20(19)13-18/h4-9,13,16-17,21-22,36H,10-12,14-15,27H2,1-3H3,(H,28,33)(H,29,35)(H,30,34)(H,31,32)/t17-,21+,22-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWNBSWDIOCXWJW-WTOYTKOKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(CC(=O)NO)C(=O)NC(CC1=CC2=CC=CC=C2C=C1)C(=O)NC(C)C(=O)NCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)NCCN)NC(=O)[C@H](CC1=CC2=CC=CC=C2C=C1)NC(=O)[C@H](CC(C)C)CC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H37N5O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201031880 | |

| Record name | TAPI-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

499.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163847-77-6 | |

| Record name | N-[(2R)-2-[2-(Hydroxyamino)-2-oxoethyl]-4-methyl-1-oxopentyl]-3-(2-naphthalenyl)-L-alanyl-N-(2-aminoethyl)-L-alaninamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=163847-77-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | TAP 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0163847776 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TAPI-1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201031880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TAPI-1 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UVK3UP3V6Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q1: What is the primary target of TAPI-1?

A1: this compound primarily targets a family of enzymes known as a disintegrin and metalloproteinases (ADAMs), particularly ADAM17, also known as TNF-α converting enzyme (TACE) [, , , , ].

Q2: How does this compound interact with its target?

A2: this compound acts as a hydroxamic acid-based inhibitor, binding to the zinc ion present in the active site of ADAMs, thereby preventing their proteolytic activity [, , , , ].

Q3: What are the downstream effects of inhibiting ADAM17/TACE with this compound?

A3: Inhibiting ADAM17/TACE with this compound prevents the shedding of various membrane-bound proteins, including: * Epidermal growth factor receptor (EGFR) ligands like amphiregulin and transforming growth factor-alpha (TGF-α) [, , , , , ]. * Cytokines like tumor necrosis factor-alpha (TNF-α) [, , , , , , ]. * Cell adhesion molecules like syndecan-1 []. * Other receptors like Klotho [] and tumor necrosis factor receptor 1 (TNFR1) [, ].This inhibition leads to a variety of downstream effects depending on the cellular context, including altered cell signaling, proliferation, apoptosis, and inflammation.

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C23H39N3O5, and its molecular weight is 437.57 g/mol.

Q5: Is there information available on the spectroscopic data of this compound?

A5: The provided research papers do not delve into the detailed spectroscopic characterization of this compound.

Q6: What is known about the material compatibility and stability of this compound?

A6: The provided papers focus primarily on the biological effects of this compound. Further research is needed to comprehensively understand its material compatibility and stability under various conditions.

Q7: Does this compound possess any catalytic properties?

A7: this compound is primarily recognized as an enzyme inhibitor, not a catalyst. Its function revolves around blocking the catalytic activity of target enzymes.

Q8: What are the primary applications of this compound in research?

A8: this compound is widely used in research to: * Investigate the roles of ADAM17/TACE in various biological processes, including inflammation, cell signaling, and cancer [, , , , , , , , , , , , , ]. * Explore the therapeutic potential of ADAM17/TACE inhibition in diseases like cancer, inflammation, and viral infections [, , , ].

Q9: Have there been any computational chemistry studies on this compound?

A9: The provided research articles do not specifically mention computational studies on this compound. Further investigation is needed to understand its binding interactions and potential modifications through computational modeling.

Q10: What is known about the structure-activity relationship (SAR) of this compound and its analogs?

A10: Although the provided papers don't detail SAR studies, it is known that modifications to the hydroxamic acid moiety of this compound can significantly impact its potency and selectivity for different metalloproteinases.

Q11: What information is available on the stability and formulation of this compound?

A11: The provided research focuses primarily on the biological effects of this compound. Additional research is needed to fully characterize its stability profile and explore suitable formulations for various applications.

Q12: What is known about the pharmacokinetics and pharmacodynamics (PK/PD) of this compound?

A12: The research provided focuses on in vitro studies and limited in vivo experiments, providing limited information on the PK/PD profile of this compound. Further studies are necessary to elucidate its absorption, distribution, metabolism, and excretion in living organisms.

Q13: Has this compound shown efficacy in in vitro and in vivo models of disease?

A13: Yes, this compound has demonstrated efficacy in various in vitro and preclinical in vivo models. For instance, it inhibited:

- Oocyte maturation in trout follicles [, ].

- TNF-α production and cardiac dysfunction in endotoxemic mice [].

- Soluble tumor necrosis factor receptor 1 (sTNFR1) release from corneal epithelium [].

- EGFR ligand release and intestinal epithelial restitution [].

- Mucin production by airway epithelial cells [, , ].

- Nectin-4 shedding in breast cancer cell lines [].

- Proliferation of human colonocytes [].

- GRO-α/CXCR2 system expression in Sjögren’s syndrome [].

- Shedding of soluble TRAIL from colon tumor cells [].

- Cell proliferation in pancreatic cancer cells [, ].

- Notch3 activation and vascular smooth muscle cell alignment [].

- Hair cell regeneration in adult mouse utricles [].

- Mucin secretion in conjunctival goblet cells [].

- Aβ production in human embryonic kidney cells [].

- Cardiac hypertrophy in mice [].

- Matrix metalloproteinase-1 expression in human gingival fibroblasts [].

- Dendritic cell chemotaxis and survival [].

- Airway epithelial IL-8 production [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.